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Blood group A antigen pentaose type 2

Cat. No.: B1165494
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Description

Contextualization within the ABO Blood Group System Glycans

The ABO blood group system, discovered by Karl Landsteiner in 1901, is the most important blood type system in human transfusion medicine. wikipedia.orgbritannica.com The blood types A, B, AB, and O are defined by the presence or absence of specific carbohydrate antigens on the surface of red blood cells. lifeblood.com.au These antigens are synthesized in a stepwise process by enzymes called glycosyltransferases. nih.govglycopedia.eu

The synthesis begins with a precursor substance known as the H antigen. creative-biolabs.comnih.gov The gene at the H locus (FUT1) encodes an enzyme that adds a fucose molecule to a precursor carbohydrate chain. nih.gov This creates the H antigen, which is the foundation for both A and B antigens and is present in individuals of all blood types, being most abundant in type O individuals. nih.gov

The ABO gene, located on chromosome 9, then determines the final antigen. lifeblood.com.au

The A allele codes for an N-acetylgalactosaminyltransferase. This enzyme adds an N-acetylgalactosamine (GalNAc) sugar to the H antigen, creating the A antigen. nih.govglycopedia.eu

The B allele codes for a galactosyltransferase, which adds a D-galactose (Gal) sugar to the H antigen, forming the B antigen. nih.govglycopedia.eu

The O allele is considered a "silent" allele as it codes for a non-functional enzyme, meaning the H antigen remains unmodified. nih.govlifeblood.com.au

"Blood group A antigen pentaose type 2" specifically refers to the A antigen built upon a type 2 precursor oligosaccharide chain. The type 2 chain is the most common precursor found on the glycoproteins and glycolipids of red blood cells. nih.govhtct.com.brglycopedia.eu

Significance of Oligosaccharide Structures in Biological Recognition

Oligosaccharides, like the Blood group A antigen, are crucial mediators of biological recognition events. wikipedia.orgnih.gov The immense structural diversity of these molecules allows them to encode a vast amount of biological information. nih.govnih.govcreative-biolabs.com All cells are coated with a dense layer of glycoproteins and glycolipids, collectively known as the glycocalyx, which plays a vital role in how cells interact with their environment. wikipedia.org

The key functions of oligosaccharides in biological recognition include:

Cell-Cell Recognition and Adhesion : The specific carbohydrate structures on one cell can be recognized by carbohydrate-binding proteins (lectins) on another cell, mediating cell adhesion and communication. wikipedia.orglongdom.org

Host-Pathogen Interactions : Many viruses, bacteria, and toxins initiate infection by first binding to specific oligosaccharide structures on the host cell surface. htct.com.brscielo.br For instance, certain pathogens may use blood group antigens as receptors for attachment and entry. longdom.org

Immune System Modulation : Glycans are critical in distinguishing "self" from "non-self." The ABO blood group antigens are a classic example; the immune system produces antibodies against the A or B antigens that are not present on its own cells. nih.govlifeblood.com.au This is why ABO compatibility is critical in blood transfusions and organ transplantation. wikipedia.orglifeblood.com.au

Receptor Function : Glycolipids and glycoproteins can act as receptors themselves or modulate the function of other membrane protein receptors, playing a role in cell signaling. wikipedia.orglongdom.org

The specific sequence, linkage, and branching of the monosaccharides in an oligosaccharide create a unique three-dimensional shape that is recognized with high specificity by other biomolecules, making them ideal for encoding biological information. glycopedia.eucreative-biolabs.com

Overview of Blood Group A Antigen Structural Diversity and Isomers

The structure of the Blood Group A antigen is not uniform; it exhibits significant diversity based on the underlying precursor oligosaccharide chain to which the terminal A-determinant sugars are attached. htct.com.brglycopedia.eu This gives rise to different isomers of the A antigen. At least six types of precursor chains have been characterized, differing in the linkage between the terminal galactose and the sub-terminal N-acetylglucosamine or N-acetylgalactosamine. creative-biolabs.comhtct.com.br

The "type 2" chain, which forms the basis for this compound, is characterized by a Galactoseβ1-4N-acetylglucosamine (Galβ1-4GlcNAc) linkage and is predominant in hematopoietic tissues like red blood cells. creative-biolabs.comhtct.com.br Other precursor types are found in different tissues. htct.com.br

Precursor Chain TypeCore Disaccharide StructurePrimary Location
Type 1Galβ1-3GlcNAcGastrointestinal, respiratory, genitourinary tracts; exocrine secretions
Type 2Galβ1-4GlcNAcHematopoietic tissue, vascular endothelium
Type 3Galβ1-3GalNAcMucins, extension of A Type 2 antigen
Type 4Galβ1-3GalNAc(Predominant in A1 subgroup glycolipids)
Type 5Galβ1-3Gal-
Type 6Galβ1-4Glc-

Data sourced from scientific literature. creative-biolabs.comhtct.com.brscielo.br

This structural variation leads to a wide range of A antigen isomers. For example, the A antigen built on a type 1 chain is common in secretions, while the type 2 chain is characteristic of red blood cells. htct.com.br Furthermore, differences in the length and branching of these precursor chains add another layer of complexity. glycopedia.eu This diversity is also reflected in the ABO subgroups, such as A1 and A2. A1 red cells express about five times more A antigen than A2 cells and also feature different types of precursor chains, with a predominance of type 4 carbohydrate structures in the A1 subgroup. nih.govscielo.br This structural heterogeneity is believed to be a result of evolutionary pressure from pathogens and plays a role in susceptibility and resistance to various infections. htct.com.brscielo.br

Properties

Molecular Formula

C34H58N2O25

Synonyms

GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Blood Group a Antigen Pentaose Type 2

Glycosyltransferase Enzymes Involved in A Antigen Synthesis

The synthesis of the blood group A antigen pentaose type 2 is a multi-step process, each step catalyzed by a specific glycosyltransferase. These enzymes are responsible for the sequential addition of sugar moieties to a growing oligosaccharide chain, ultimately leading to the final pentaose structure. The key enzymes in this pathway belong to two main families: fucosyltransferases and the blood group A-specific glycosyltransferase.

Alpha-1,3-N-acetylgalactosaminyltransferase (A-transferase) Specificity

The final and defining step in the synthesis of the blood group A antigen is catalyzed by the enzyme alpha-1,3-N-acetylgalactosaminyltransferase, commonly known as A-transferase. biogps.orggenecards.org This enzyme is encoded by the A allele of the ABO gene. nih.gov Its function is to transfer an N-acetylgalactosamine (GalNAc) sugar from a donor molecule, UDP-GalNAc, to a specific acceptor molecule. glycopedia.eu The A-transferase exhibits strict specificity for its acceptor, which is the H antigen. glycopedia.eu It attaches the GalNAc residue in an α1,3-linkage to the terminal galactose of the H antigen. glycopedia.eu This precise linkage is what confers the A-antigenicity to the glycan structure.

The specificity of the A-transferase is remarkable, as it distinguishes it from the B-transferase (encoded by the B allele), which transfers a galactose residue instead of a GalNAc. The O allele, in its most common form, contains a frameshift mutation that results in a non-functional protein, hence no sugar is added to the H antigen in individuals with blood group O. nih.gov

Fucosyltransferases (e.g., FUT1, FUT2, FUT3) and H/Lewis Antigen Precursors

The synthesis of the blood group A antigen is dependent on the prior formation of the H antigen, which serves as its immediate precursor. The H antigen is created by the action of fucosyltransferases (FUTs), which add a fucose (Fuc) residue to a precursor oligosaccharide chain. researchgate.net For the type 2 chain structures predominantly found on red blood cells, the key enzyme is fucosyltransferase 1 (FUT1), encoded by the FUT1 (or H) gene. nih.govgenecards.orgwikipedia.org FUT1 catalyzes the transfer of fucose in an α1,2-linkage to the terminal galactose of a type 2 precursor chain. researchgate.net

Other fucosyltransferases, such as FUT2 (Secretor gene) and FUT3 (Lewis gene), are involved in the synthesis of H antigens in secretions and the formation of Lewis antigens, respectively. researchgate.net The interplay between these fucosyltransferases can lead to the formation of various related antigenic structures.

Sequential Glycosylation Events Leading to Pentaose Type 2

The assembly of the this compound, with its defined structure of GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal , is a stepwise process. The synthesis is built upon a precursor chain attached to either a protein or a lipid. The sequence of events is as follows:

Formation of the Type 2 Precursor Chain: The synthesis begins with the creation of the lacto-N-neotetraose core structure. This involves the sequential action of different glycosyltransferases. A β1,3-galactosyltransferase first adds a galactose to an initial sugar. Subsequently, a β1,4-N-acetylglucosaminyltransferase and a β1,4-galactosyltransferase act to elongate the chain, forming the Galβ1-4GlcNAcβ1-3Gal sequence.

Synthesis of the H Antigen: The fucosyltransferase FUT1 then acts on the type 2 precursor chain. It attaches a fucose residue in an α1,2-linkage to the terminal galactose, creating the H antigen trisaccharide structure: Fucα1-2Galβ1-4GlcNAc-. researchgate.net

Final Assembly of the A Antigen Pentaose: In the final step, the A-transferase recognizes the H antigen as its substrate. It transfers an N-acetylgalactosamine (GalNAc) from UDP-GalNAc to the terminal galactose of the H antigen via an α1,3-linkage. glycopedia.eu This completes the synthesis of the this compound.

The following table summarizes the sequential addition of monosaccharides:

StepEnzymeMonosaccharide AddedLinkage FormedResulting Structure (growing chain)
1GlycosyltransferasesGalactose, N-acetylglucosamine, Galactoseβ1-3, β1-4, β1-4Galβ1-4GlcNAcβ1-3Gal-R
2Fucosyltransferase 1 (FUT1)Fucoseα1,2Fucα1-2Galβ1-4GlcNAcβ1-3Gal-R (H antigen)
3Alpha-1,3-N-acetylgalactosaminyltransferase (A-transferase)N-acetylgalactosamineα1,3GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal-R

(R represents the rest of the glycoconjugate, which can be a protein or a lipid)

Genetic Regulation of Blood Group A Glycosyltransferase Expression

The expression of the A-transferase is primarily regulated at the transcriptional level of the ABO gene. nih.govnih.gov The ABO gene is located on chromosome 9 and its transcription is controlled by a constitutive promoter and cell type-specific regulatory regions. karger.com Key transcription factors that play a role in the regulation of ABO gene expression include GATA-1 and GATA-2 in erythroid cells, and Elf5 in epithelial cells. karger.com

Research has identified specific regulatory elements that influence the level of A-transferase expression. For instance, an erythroid cell-specific regulatory region located at +5.8 kb from the transcription start site is dependent on the binding of GATA-1 or GATA-2. nih.govkarger.com Another regulatory site at +22.6 kb interacts with the transcription factor Elf5. karger.com The presence and activity of these transcription factors in different cell types contribute to the tissue-specific expression of the A antigen. karger.com Furthermore, negative regulatory elements have been identified upstream of the proximal ABO promoter, suggesting a complex interplay of positive and negative control mechanisms that fine-tune the expression of the A-transferase. nih.gov

Subcellular Localization of Biosynthetic Enzymes

The synthesis of the this compound occurs within the Golgi apparatus, a cellular organelle responsible for modifying, sorting, and packaging proteins and lipids for secretion or delivery to other organelles. glycopedia.eunih.gov The glycosyltransferases involved in this pathway are type II transmembrane proteins, meaning they have a short N-terminal cytoplasmic tail, a single transmembrane domain that anchors them to the Golgi membrane, and a large C-terminal catalytic domain that resides within the Golgi lumen. nih.govfrontiersin.org

The localization of these enzymes to specific sub-compartments of the Golgi (cis, medial, and trans cisternae) is crucial for the orderly synthesis of the glycan chain. nih.govglycoforum.gr.jp The enzymes that act earlier in the pathway are generally located in earlier Golgi compartments, while those that act later are found in later compartments. glycoforum.gr.jp

Precursor Synthesis Enzymes: The glycosyltransferases responsible for synthesizing the initial lacto-N-neotetraose precursor are located in the Golgi.

FUT1: Evidence suggests that FUT1 is localized to the medial-Golgi. nih.gov

A-transferase: The A-transferase is predominantly found in the trans-Golgi network. uniprot.org

This spatial separation ensures that the precursor chain is appropriately modified in a sequential manner as it traverses the Golgi apparatus. The cytoplasmic tail, transmembrane domain, and stem region of these enzymes contain the signals that determine their specific sub-Golgi localization. nih.govswarthmore.edu

Advanced Structural Characterization of Blood Group a Antigen Pentaose Type 2

Detailed Glycosidic Linkages and Conformations

The blood group A antigen pentaose type 2 is a branched pentasaccharide. Its structure consists of a linear tetrasaccharide backbone with a fucose residue attached to the galactose unit, creating a branch point. The specific monosaccharide sequence and their linkages are critical for its antigenic properties. The terminal N-acetylgalactosamine (GalNAc) residue is the immunodominant sugar that defines the A-antigen specificity. creative-biolabs.comnih.gov

The complete structure is systematically described as: GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal . elicityl-oligotech.comelicityl-oligotech.comelicityl-oligotech.com

This can be broken down into the individual monosaccharides and their corresponding glycosidic bonds:

An α-L-Fucose (Fuc) is linked to the C2 position of a D-Galactose (Gal) residue via an α(1→2) glycosidic bond.

An α-D-N-acetylgalactosamine (GalNAc) is linked to the C3 position of the same D-Galactose (Gal) residue via an α(1→3) glycosidic bond.

This branched D-Galactose (Gal) unit is linked to the C4 position of a D-N-acetylglucosamine (GlcNAc) residue via a β(1→4) glycosidic bond. This linkage defines it as a "Type 2" chain. nih.gov

The D-N-acetylglucosamine (GlcNAc) is in turn linked to the C3 position of another D-Galactose (Gal) residue via a β(1→3) glycosidic bond.

The conformation of a glycan is defined by the torsion angles (φ and ψ) around each glycosidic bond, which dictates the spatial arrangement of the sugar rings relative to one another. While these bonds have a degree of flexibility, they tend to adopt preferred, low-energy conformations. These conformations are crucial for how the antigen presents itself for molecular recognition by antibodies or enzymes.

Table 1: Monosaccharide Composition and Glycosidic Linkages of this compound

Monosaccharide UnitAnomeric ConfigurationLinkageAttached To
α-D-N-acetylgalactosamine (GalNAc)Alpha (α)1→3D-Galactose (Gal)
α-L-Fucose (Fuc)Alpha (α)1→2D-Galactose (Gal)
β-D-Galactose (Gal)Beta (β)1→4D-N-acetylglucosamine (GlcNAc)
β-D-N-acetylglucosamine (GlcNAc)Beta (β)1→3D-Galactose (Gal)
D-Galactose (Gal)-Reducing End

Spectroscopic Analysis Methodologies for Structural Elucidation

The precise structure of complex glycans like the blood group A antigen pentaose is determined using a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

For the blood group A antigen, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed:

1D ¹H NMR: The anomeric proton region (typically 4.2-5.5 ppm) is particularly informative. Each sugar residue gives a distinct signal in this region, and their chemical shifts and coupling constants (³J(H1,H2)) provide initial evidence for the type of sugar and its anomeric configuration.

2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These experiments establish proton-proton correlations within each sugar ring, allowing for the assignment of all proton signals for a given monosaccharide, starting from the anomeric proton.

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of carbon signals, including the anomeric carbons.

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: This is crucial for determining the sequence and linkage positions. It detects correlations between protons and carbons that are two or three bonds apart. A correlation between the anomeric proton of one residue (e.g., H1 of GalNAc) and a carbon in the adjacent residue (e.g., C3 of Gal) unequivocally establishes the α(1→3) linkage.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space, providing information about the 3D conformation and the spatial arrangement of sugar residues across the glycosidic linkage.

NMR studies on various ABO subtypes have shown that they adopt very similar conformations in solution. nih.gov

Mass spectrometry provides highly sensitive analysis of the molecular weight, composition, and sequence of oligosaccharides. nih.govmdpi.com For glycan profiling, MS is often coupled with a separation technique like liquid chromatography (LC).

Ionization Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common methods. ESI is well-suited for coupling with LC and tends to produce multiply charged ions, while MALDI-TOF (Time-of-Flight) is a high-throughput technique that typically generates singly charged ions. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): To determine the sequence and branching pattern, a specific parent ion corresponding to the pentaose is selected and fragmented through Collision-Induced Dissociation (CID). mdpi.comnih.gov The resulting fragment ions are then analyzed.

Glycosidic Bond Cleavages (B- and Y-ions): These fragments result from the breaking of the glycosidic bond and provide sequence information.

Cross-Ring Cleavages (A- and X-ions): These fragments arise from the cleavage of bonds within the sugar ring. Negative-ion ESI-CID-MS/MS is particularly powerful for characterizing blood group antigens because it produces unique fragmentations from D- and ⁰,²A-type cleavages. nih.gov These specific fragments are diagnostic for determining the blood group determinants (A, B, H) and the chain type (e.g., type 1 vs. type 2), providing a highly sensitive method for typing. nih.gov

Table 2: Key Spectroscopic Methods for Structural Analysis

TechniquePrimary Information ObtainedSpecific Application to Pentaose Structure
1D ¹H NMRNumber of residues, anomeric configurationIdentifies the five distinct anomeric proton signals
2D COSY/TOCSYIntra-residue proton correlationsAssigns all protons within each of the five sugar rings
2D HSQC/HMBCProton-carbon correlations (1-bond and long-range)Confirms C-H assignments and definitively establishes the linkage sites (e.g., GalNAc H1 to Gal C3)
MS (MALDI/ESI)Molecular weight and compositionConfirms the mass corresponding to the chemical formula C34H58N2O25 elicityl-oligotech.com
MS/MS (CID)Sequence and branching informationFragmentation patterns reveal the GalNAc(Fuc)Gal-GlcNAc-Gal sequence and branching

Conformational Dynamics and Flexibility of the Glycan Structure

The structure of the blood group A antigen pentaose is not static; it is inherently flexible due to the rotational freedom around the C-O bonds of the glycosidic linkages. nih.gov This conformational dynamics is critical for its biological function, as it allows the glycan to adapt its shape to fit into the binding sites of antibodies and enzymes. elifesciences.org

The flexibility varies among the different linkages. While the pyranose rings themselves are relatively rigid (typically adopting a ⁴C₁ chair conformation), the torsion angles (φ/ψ) of the glycosidic bonds can fluctuate, allowing the oligosaccharide to explore a range of conformations in solution. frontiersin.org This dynamic behavior can be conceptualized as "wobbling" or "breathing" motions between different parts of the molecule. The extent of this flexibility can be probed experimentally using NMR relaxation measurements and computationally through molecular dynamics simulations. This intrinsic plasticity is a key feature that governs the molecule's interaction landscape. nih.govnih.gov

Computational Modeling of Glycan Structures

Computational modeling provides powerful insights into the three-dimensional structures and dynamic behavior of glycans that can be difficult to obtain from experimental methods alone. nih.gov Techniques like molecular mechanics and molecular dynamics (MD) simulations are used to explore the conformational landscape of the blood group A antigen pentaose. frontiersin.orgresearchgate.net

Molecular Mechanics: This approach uses a force field to calculate the potential energy of different molecular conformations. By systematically rotating the glycosidic bond torsion angles (φ and ψ) and calculating the energy, researchers can generate conformational energy maps (Ramachandran-type plots) to identify low-energy, stable conformations.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the glycan over time by solving Newton's equations of motion. A simulation of the pentaose in a solvent box (typically water) can reveal its dynamic behavior, including the flexibility of its linkages, the range of accessible conformations, and the hydrogen-bonding networks that stabilize its structure. frontiersin.org These simulations can predict the most probable solution conformations, which can then be compared with experimental data from NMR. Such computational studies have been crucial in exploring the binding specificity of antibodies to A and B antigens. frontiersin.org

Synthetic Strategies for Blood Group a Antigen Pentaose Type 2 and Analogs

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis provides a powerful strategy for the construction of complex oligosaccharides like the blood group A antigen by combining the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach leverages glycosyltransferases, the enzymes responsible for glycan biosynthesis in nature, to achieve highly specific and stereoselective glycosidic bond formations that can be challenging to control through purely chemical means. glycopedia.eu

The biosynthesis of the A antigen begins with a precursor structure, the H antigen, which is present on a variety of peripheral disaccharide cores. glycopedia.eu The key enzymatic step is the transfer of an N-acetylgalactosamine (GalNAc) residue from a donor substrate, typically UDP-GalNAc, to the terminal galactose (Gal) of the H antigen. This reaction is catalyzed by A-glycosyltransferase (α1,3-N-acetylgalactosaminyltransferase). nih.gov The enzyme specifically forms an α(1,3)-linkage to the galactose residue, a transformation that underscores the efficiency and selectivity of enzymatic methods. nih.gov

Researchers have successfully harnessed this principle for preparative synthesis. For instance, a facile enzymatic synthesis of the methylumbelliferyl β-glycoside of the type 2 A blood group tetrasaccharide has been reported, demonstrating the utility of glycosyltransferases in creating specific probes for high-throughput screening. nih.gov In this method, sequential enzymatic reactions build the oligosaccharide chain on a chemically synthesized, fluorescently tagged starter molecule. nih.gov

Another application of enzymes in this field is the modification of red blood cells. Efforts are underway to enzymatically convert blood group A red blood cells into universal donor (group O) cells. nih.gov This process involves a two-step enzymatic approach: first, a GalNAc deacetylase converts the terminal N-acetylgalactosamine to galactosamine, followed by a galactosaminidase that removes the sugar, leaving the H antigen. nih.gov Similarly, α-galactosidase has been used to successfully remove the terminal galactose residues of the group B antigen from A₂B red blood cells to produce A₂ cells for reverse grouping reagents. nih.gov These examples highlight how specific enzymes can be used to tailor complex glycan structures for practical applications.

Chemical Synthesis Approaches for Complex Oligosaccharides

The total chemical synthesis of the blood group A antigen pentaose type 2 is a significant challenge due to its branched structure and the need for precise stereochemical control at multiple glycosidic linkages. nih.govarkat-usa.org Strategies for its assembly must address the stereoselective formation of α-fucosyl, β-galactosyl, β-N-acetylglucosaminyl, and crucially, the α-N-acetylgalactosaminyl linkages. nih.gov

A common strategy involves a stepwise assembly of monosaccharide or disaccharide building blocks. arkat-usa.orgresearchgate.net The synthesis often starts from a suitably protected galactose derivative that serves as the central branching point. researchgate.net One of the key challenges is the stereoselective formation of the α-glycoside bond of the N-acetylgalactosamine unit. nih.gov To achieve this, chemists employ various glycosyl donors with carefully chosen protecting groups and activation conditions. For example, 2-azido-2-deoxy-galactosyl donors have been used effectively, as the azido (B1232118) group can serve as a non-participating group to favor α-glycosylation and can be later converted to the N-acetyl group. nih.govdntb.gov.ua

Selective protection of a galactose acceptor to leave the hydroxyl groups at C-2 and C-3 available for glycosylation.

Stereoselective fucosylation at the C-2 position. This often uses a fucosyl donor with participating protecting groups at C-2 to ensure β-selectivity is suppressed, or non-participating groups under specific conditions to favor the desired α-linkage. nih.gov

Glycosylation of the C-3 hydroxyl with a protected GalNAc donor. researchgate.net

Final deprotection steps to reveal the target trisaccharide. researchgate.net

Researchers have developed scalable synthetic routes to produce significant quantities of ABO antigens. arkat-usa.orgresearchgate.net These strategies often rely on a common intermediate that can be elaborated to furnish the H, A, or B antigens, making the process more efficient. arkat-usa.org The choice of protecting groups is paramount to orchestrate the sequence of glycosylation events and to ensure that the correct hydroxyl groups are unmasked at each stage.

Table 1: Key Glycosylation Reactions in Blood Group A Antigen Synthesis

Glycosidic LinkageDonor MonosaccharideAcceptor MonosaccharideKey Challenge
α-L-Fuc-(1→2)-β-D-GalL-FucoseD-GalactoseAchieving high α-stereoselectivity.
α-D-GalNAc-(1→3)-β-D-GalD-GalactosamineD-GalactoseControlling α-stereoselectivity with an amino sugar.
β-D-Gal-(1→4)-β-D-GlcNAcD-GalactoseD-GlucosamineStandard β-glycosylation, often aided by participating protecting groups.

Development of Glycomimetic Analogs for Research Applications

Glycomimetic analogs are molecules designed to mimic the structure and/or function of natural carbohydrates. They are developed to overcome the inherent weaknesses of native oligosaccharides as research tools or therapeutic leads, such as enzymatic instability and synthetic difficulty. For blood group antigens, analogs are valuable for studying the binding specificity of antibodies and lectins.

One approach to creating analogs is to replace specific sugar residues with other, non-natural units. For example, non-natural analogs of the A and B trisaccharides have been synthesized where the fucose residue is replaced by another GalNAc or Gal residue, respectively, creating GalNAcα1-3(GalNAcα1-2)Gal structures. researchgate.net These analogs are instrumental in probing the epitope specificity of monoclonal antibodies and understanding which structural features of the native antigen are most critical for recognition.

Another strategy involves modifying the glycosidic linkage. For instance, replacing the oxygen atom of the glycosidic bond with sulfur (to create an S-linked glycan) or with a C-C bond (a C-glycoside) can confer resistance to enzymatic degradation by glycosidases. These stable analogs are useful for structural studies or as inhibitors in biological systems. The synthesis of these analogs requires specialized chemical methods distinct from standard glycosylation chemistry.

Production of Glycan Microarrays and Probes

Glycan microarrays are powerful high-throughput tools for studying carbohydrate-protein interactions. acs.org They consist of a large number of different glycan structures, including blood group antigens, immobilized on a solid surface, such as a glass slide. zbiotech.comnih.gov These arrays can be incubated with a biological sample (e.g., serum, purified lectin) to simultaneously screen for binding against the entire library of displayed glycans. acs.org

The production of a glycan microarray involves several key steps:

Synthesis of Glycans: A library of glycans, including the this compound and its precursors or analogs, is synthesized. These glycans are typically modified with a linker arm ending in a reactive functional group (e.g., amine, azide) for immobilization. amerigoscientific.com

Surface Preparation: A solid support is coated with a matrix that can covalently bind the glycan linkers.

Printing: The glycan library is robotically spotted onto the prepared surface, creating a high-density microarray. acs.org

These arrays are invaluable for profiling the anti-glycan antibody repertoire in human serum. For example, they can be used to detect the presence and isotype (IgM, IgG, IgA) of antibodies against the A antigen, which is critical for blood transfusion and organ transplant compatibility. acs.orgzbiotech.com

In addition to arrays, individual glycan probes are essential for a variety of assays. These probes often consist of the glycan of interest attached to a reporter molecule.

Biotinylated Probes: The blood group A trisaccharide has been synthesized with a biotin (B1667282) tag. researchgate.net This allows the probe to be used in affinity-based applications, such as immobilizing the antigen on streptavidin-coated surfaces or for detection in enzyme-linked immunosorbent assays (ELISAs).

Fluorescent Probes: A methylumbelliferyl glycoside of the A antigen tetrasaccharide has been synthesized. nih.gov This compound is a fluorogenic substrate for enzymes that cleave the antigen, enabling the development of highly sensitive, high-throughput assays to screen for such enzymes from sources like metagenomic libraries. nih.gov

Immunological Recognition and Binding Interactions

Antibody Specificity and Binding Epitopes

Antibodies, also known as immunoglobulins (Ig), are large, Y-shaped proteins produced by plasma cells that recognize and bind to foreign particles called antigens. byjus.com The specificity of an antibody for an antigen is determined by its unique structure, which allows for high-precision binding. bio-techne.com

The immune system produces both monoclonal and polyclonal antibodies in response to antigens. Polyclonal antibodies are a heterogeneous mix of immunoglobulins that arise from different B-cell clones and recognize multiple different epitopes on a single antigen. news-medical.netwikipedia.org This diversity allows for a robust immune response and provides more robust detection in various assays. sigmaaldrich.com In contrast, monoclonal antibodies are produced by a single B-cell clone and are highly specific, recognizing only a single epitope. clevelandclinic.org

Several monoclonal antibodies that recognize the blood group A antigen have been developed. For instance, the mouse monoclonal antibody clone HE-193 (an IgM isotype) specifically recognizes human blood group A, including monofucosyl and difucosyl A antigens with type 1 and 2 chains, as well as A antigens with chain types 3, 4, 5, and 6. thermofisher.comsigmaaldrich.com Such antibodies are invaluable tools for research and diagnostic applications, including immunohistochemistry, agglutination, and ELISA. thermofisher.com

Polyclonal antibody responses to the A antigen pentaose type 2 are more complex. Because polyclonal antibodies can bind to a wide range of antigenic epitopes, they are less susceptible to small changes in the antigen's structure. news-medical.netsigmaaldrich.com This characteristic is advantageous for detecting the antigen even at low concentrations. clevelandclinic.org The generation of polyclonal antibodies typically involves immunizing an animal, such as a rabbit or goat, with the antigen, which then produces a diverse collection of antibodies against it.

Table 1: Comparison of Monoclonal and Polyclonal Antibody Recognition

FeatureMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)
Source Single B-cell clone clevelandclinic.orgMultiple B-cell clones news-medical.netwikipedia.org
Epitope Recognition Single specific epitope clevelandclinic.orgMultiple epitopes on the same antigen news-medical.netclevelandclinic.org
Specificity High Variable, binds to a range of epitopes
Example Clone HE-193 (recognizes A antigen types 1, 2, 3, 4, 5, 6) thermofisher.comsigmaaldrich.comAnimal-derived serum after immunization
Advantages High specificity, batch-to-batch consistencyHigh sensitivity, robust detection, tolerance to antigen changes sigmaaldrich.comclevelandclinic.org

Antibodies possess a characteristic Y-shaped structure composed of four polypeptide chains: two identical heavy (H) chains and two identical light (L) chains, held together by disulfide bonds. byjus.combio-techne.com The interaction between an antibody and its antigen occurs at the antigen-binding site, also known as the paratope, which is located at the N-terminus of the heavy and light chains. byjus.comnih.gov This region, known as the fragment antigen-binding (Fab) domain, contains hypervariable loops called complementarity-determining regions (CDRs). nih.govemory.edu The six CDRs form a unique three-dimensional surface that is complementary to the shape of the antigen's epitope. emory.edu

The binding of an antibody to a glycan like the A antigen pentaose type 2 is a highly specific, non-covalent interaction. nih.gov While it is widely assumed that the six CDRs are solely responsible for antigen recognition, studies have shown that residues outside the CDRs, in the framework regions (FRs), can also contribute to the interaction. nih.gov Furthermore, antigen binding can induce conformational changes in the antibody structure, even in regions distant from the binding site, which can affect the antibody's effector functions. nih.govnih.gov The fragment crystallizable (Fc) region, formed by the C-terminus of the heavy chains, interacts with other components of the immune system to eliminate the pathogen. byjus.com

Lectin Binding Profiles and Glycan Array Analysis

Lectins are a class of proteins, often of plant origin, that bind specifically to carbohydrate structures. lornelabs.com This specific binding property makes them valuable tools for identifying and characterizing glycans. nih.gov Glycan array technology provides a high-throughput platform for screening the interactions between glycans and various glycan-binding proteins, including lectins and antibodies. raybiotech.comrsc.org

Glycan array analysis has been instrumental in characterizing the binding specificities for blood group antigens. In a study profiling tumor-binding monoclonal antibodies, a significant portion (41%) were found to bind carbohydrate antigens, with blood group A being one of the primary targets. nih.govnih.gov This highlights the importance of glycans as cell-surface antigens.

Specific lectins exhibit distinct binding preferences for blood group A structures. For example:

Dolichos biflorus lectin is routinely used in blood banking to differentiate A₁ red blood cells from other A subgroups due to its high specificity for the terminal α-GalNAc residue of the A antigen. lornelabs.comnih.gov

Sophora japonica lectin is known as an anti-A+B lectin. nih.gov

Machine learning analysis of lectin binding shows that lectins from Laburnum alpinum (LAA) prefer the type 2 blood group H epitope, which is the precursor to the A antigen type 2. nih.gov

These specific interactions are critical for applications like blood typing and for understanding the biological roles of these glycans. nih.gov

Table 2: Lectins with Specificity for Blood Group A or Related Structures

LectinSourcePrimary SpecificityApplication/Note
Anti-A₁ LectinDolichos biflorusA₁ antigen lornelabs.comnih.govDifferentiates A₁ from A₂ subgroups in blood typing. lornelabs.comnih.gov
Anti-H LectinUlex europaeusH antigen (precursor) lornelabs.comDetects the H antigen, essential for identifying the rare "Bombay" phenotype. lornelabs.com
Sophora japonica LectinSophora japonicaA and B antigens nih.govKnown as an anti-A+B lectin. nih.gov
Laburnum alpinum Lectin (LAA)Laburnum alpinumType 2 blood group H epitope nih.govBinds the precursor structure for A antigen pentaose type 2. nih.gov

Glycan-Binding Proteins (GBPs) and Receptors

Glycan-binding proteins (GBPs) are a broad category of proteins, including lectins and antibodies, that recognize and bind to specific glycan structures. nih.gov These interactions are central to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen-host interactions. nih.govfrontiersin.org

The blood group A antigen pentaose type 2 serves as a ligand for various GBPs. For instance, the spike protein (VP4/VP8* domain) of human rotavirus P thermofisher.com HAL1166 has been shown to specifically interact with A-type histo-blood group antigens. This interaction is believed to be important for the virus's ability to attach to and infect host cells in the small intestine. Similarly, certain strains of bacteria possess surface lectins, often on appendages like fimbriae or pili, that allow them to adhere to host tissues by binding to specific glycans, such as blood group antigens. nih.gov

Role in Immune Evasion Mechanisms by Pathogens (Mechanistic Focus)

Pathogens have evolved numerous strategies to evade the host immune system. numberanalytics.comquizlet.com One sophisticated mechanism is molecular mimicry, where a pathogen expresses surface molecules that are structurally similar to host molecules. wikipedia.org By mimicking host structures like the blood group A antigen, pathogens can be perceived as "self" by the immune system, thereby avoiding detection and destruction. quizlet.com

This strategy is employed by various pathogens. For example, Helicobacter pylori, a bacterium linked to gastric ulcers, expresses lipopolysaccharides on its surface that mimic human Lewis blood group antigens, which are structurally related to the A/B/H antigens. nih.gov This mimicry can interfere with the host's ability to mount an effective immune response against the bacterium.

The mechanism of molecular mimicry involves the sharing of similar linear amino acid sequences or, more importantly, a similar three-dimensional conformational structure between a pathogen's epitope and a host's self-antigen. wikipedia.org This structural similarity can lead to the cross-activation of autoreactive T or B cells, potentially triggering autoimmune responses where the immune system attacks its own tissues. wikipedia.orgnih.gov Pathogens can also evade immunity by concealing their antigens or through antigenic variation, where they continuously alter their surface proteins to escape immune recognition. numberanalytics.comquizlet.com

Antigenicity and Immunogenicity in Research Models (Non-Clinical)

Antigenicity refers to the ability of a molecule (an antigen) to bind specifically to the products of an adaptive immune response, such as antibodies or T-cell receptors. wikipedia.org Immunogenicity is the ability of that antigen to provoke an immune response. wikipedia.org While all immunogens are antigenic, not all antigenic molecules are immunogenic. wikipedia.org

In non-clinical research models, the immunogenicity of blood group antigens is a significant area of study. To create better animal models for the human ABO system, researchers have successfully induced the expression of human blood group A antigen on mouse cells using lentiviral gene transduction. nih.gov In these models, the stable expression of the A antigen on mouse endothelial cells was achieved at a density comparable to that of some human cell lines. nih.gov

When mice that were sensitized to the A antigen received injections of the lentiviral vector that induces A antigen expression, they exhibited significant tissue damage and mononuclear cell infiltration in the liver where the antigen was expressed. nih.gov This demonstrates the potent immunogenicity of the A antigen in a properly sensitized animal model. Studies on the immunogenicity of various blood group antigens have shown that some antigens are significantly more likely to provoke an antibody response than others upon exposure. researchgate.net Such research is critical for understanding alloimmunization risks and for developing new therapeutic strategies. researchgate.netnih.gov

Biological Roles and Functions at the Molecular and Cellular Level

Role in Cell-Cell Recognition and Adhesion Processes

As surface-exposed molecules on most epithelial and endothelial cells, ABO antigens are fundamentally involved in cell-cell recognition. nih.gov This process is critical for maintaining tissue integrity and homeostasis. The specific carbohydrate structures act as identifiers, allowing cells to distinguish self from non-self, a cornerstone of the immune system. nsjbio.com The interaction between these antigens and corresponding antibodies is the basis of transfusion medicine and organ transplantation, where a mismatch can lead to a potent immune response. scbt.com

While the direct role of the A antigen in physiological, non-pathogenic cell adhesion is an area of ongoing research, its widespread presence on cells lining blood vessels and various organs suggests its involvement in intercellular interactions. nih.govbritannica.com These carbohydrate structures contribute to the complex glycan coat, or glycocalyx, that mediates the physical interaction between adjacent cells and between cells and the extracellular matrix.

Involvement in Cell Signaling Pathways (Glycosignaling)

Glycosignaling refers to the process where carbohydrate structures, upon binding to a ligand (such as a protein), initiate or modulate a signaling cascade within the cell. nau.edu As surface-exposed molecules, histo-blood group antigens like the A antigen pentaose type 2 are well-positioned to act as receptors that can trigger intracellular events. nsjbio.com

While specific physiological signaling pathways directly initiated by the A antigen are not yet fully elucidated, its role in signaling is evident in the context of host-pathogen interactions. The binding of a pathogen's adhesin to the A antigen can trigger a host cellular response. For example, the adherence of Helicobacter pylori to gastric epithelial cells, which is modulated by blood group antigens, leads to the production of proinflammatory cytokines like Interleukin-8 (IL-8), contributing to mucosal inflammation. nih.gov This demonstrates that the binding event at the cell surface involving the A antigen can be translated into an intracellular signaling cascade that results in a specific cellular output (cytokine release). This process is a form of outside-in signaling, where the glycan acts as part of the primary receptor complex. nau.eduyoutube.com

Expression Patterns on Cellular Surfaces and Secreted Glycoconjugates

The blood group A antigen pentaose type 2 is expressed on a wide range of cell types and can be found on both glycoproteins and glycolipids. nih.govbritannica.com Its expression is primarily built upon a type 2 precursor chain (Galβ1-4GlcNAc-R), which is predominant in hematopoietic tissues and vascular endothelium. nih.govglycopedia.eu

Cellular Surfaces : Beyond red blood cells, the A antigen is present on the surface of most epithelial cells, including those lining the gastrointestinal, respiratory, and urinary tracts, as well as on endothelial cells that line blood vessels. nih.govnau.edu Each red blood cell expresses approximately one to two million ABO blood group antigens. nih.gov There are also quantitative differences in expression, with the A₁ subgroup expressing significantly more A antigen sites than the A₂ subgroup. nih.gov

Secreted Glycoconjugates : In a majority of the population, known as "secretors," a soluble form of the A antigen is found in abundance in exocrine secretions such as saliva, tears, mucus, and breast milk. nih.govnih.gov This secretor status is controlled by the FUT2 gene, which encodes an enzyme necessary for the synthesis of the H antigen precursor on type 1 chains, common in secretory tissues. nih.gov The presence of soluble A antigens in mucus can play a protective role by acting as a decoy, binding to pathogens and preventing them from reaching the epithelial cell surface.

Table 3: Expression of this compound

LocationFormPrecursor ChainRegulation
Red Blood Cells Glycolipids & GlycoproteinsPredominantly Type 2ABO gene (A allele) nih.govnih.gov
Epithelial/Endothelial Cells Glycolipids & GlycoproteinsType 1 and Type 2ABO gene (A allele) nih.govnih.gov
Secretions (in Secretors) Soluble GlycoproteinsPredominantly Type 1FUT2 (Secretor) gene nih.govnih.gov

Functional Implications in Cellular Homeostasis and Development

The Blood group A antigen with a type 2 precursor chain, structurally a pentaose, is a carbohydrate epitope expressed on the surface of various cells, including erythrocytes, epithelial cells, and endothelial cells. nih.govnih.gov While many functions of blood group antigens remain an area of active investigation, emerging evidence suggests their involvement in fundamental cellular processes that are critical for maintaining tissue homeostasis and guiding developmental pathways. nih.govnih.gov These processes include cell adhesion, signal transduction, and cellular differentiation.

The expression of histo-blood group antigens, including the A antigen, is tightly regulated and varies depending on the tissue type, cellular differentiation stage, and maturation of epithelial cells. This differential expression points to their significant roles in cell recognition, proliferation, adhesion, and motility, which are all essential for the organization of tissues and organs. nih.gov

Cell Adhesion and Tissue Integrity

The carbohydrate structures of blood group antigens, including the A antigen, are implicated in cell-cell recognition and adhesion, which are vital for the maintenance of tissue architecture and homeostasis. The presence of these antigens on the cell surface can influence the interaction of a cell with its neighbors and with the extracellular matrix.

For instance, studies on the epidermal growth factor (EGF) receptor of A431 cells have identified the expression of blood group A and various type 2 blood group chain antigens. The presence of these complex carbohydrate structures on a key signaling receptor suggests a role in modulating receptor function and cell adhesion properties.

Role in Cellular Differentiation and Development

The expression patterns of blood group antigens are known to change during embryonic development and cellular differentiation, suggesting a functional role in these processes. The type 2 chain, which forms the backbone of the blood group A antigen pentaose, is predominantly found on tissues derived from the ectoderm and mesoderm. nih.gov

Research on human embryonic stem cells (hESCs) has provided direct evidence for the dynamic regulation of blood group antigen expression during differentiation. One study demonstrated that while hESCs express A/B antigens according to their genotype, the expression is altered as they differentiate. For example, hepatocyte-like cells derived from a blood group B hESC line continued to express the B antigen, whereas cardiomyocyte-like cells derived from the same line were negative for B antigen expression. This loss of expression in specific lineages suggests that the presence or absence of these antigens is functionally important for the development and homeostasis of different tissues.

The regulation of the genes responsible for synthesizing these antigens, such as FUT2 and FUT3 for Lewis antigens which share precursors with ABO antigens, is influenced by transcription factors like GATA-1 and Sp1, the latter being essential for early embryonic development. nih.gov This genetic regulation underscores the importance of precise blood group antigen expression during developmental stages.

The table below summarizes findings related to the expression and potential functions of Type 2 A-like antigens in different cellular contexts relevant to homeostasis and development.

Cell/Tissue TypeAntigen Expression ContextImplied Function in Homeostasis/Development
Epithelial Cells Expressed on glandular and lining epithelia. nih.govMaintenance of tissue barrier function and integrity. nih.gov
Endothelial Cells Present on the surface of endothelial cells. nih.govMay play a role in cell-cell interactions within the vasculature.
Human Embryonic Stem Cells (hESCs) Expression corresponds to ABO genotype.Expression is dynamically regulated during differentiation into various cell lineages.
Hepatocyte-like cells (differentiated from hESCs) Maintained expression of the corresponding blood group antigen.Suggests a role in the function and homeostasis of liver cells.
Cardiomyocyte-like cells (differentiated from hESCs) Loss of expression of the corresponding blood group antigen.Indicates that downregulation of the antigen is part of the cardiac development program.
Erythrocytes High level of expression, with type 2 chains being the most common precursor. nih.govWhile the primary function is unknown, its absence has no known ill effects on the individual's health. nih.govnih.gov

This table is a synthesis of findings on the expression and implied functions of blood group A antigens with a type 2 backbone in contexts relevant to cellular homeostasis and development.

Analytical Methodologies for Detection and Quantification

Glycan Array Technology for High-Throughput Screening of Binding Interactions

Glycan array technology offers a powerful high-throughput platform for investigating the binding specificity of proteins, antibodies, and other macromolecules to a wide variety of carbohydrate structures, including the Blood group A antigen pentaose type 2. nih.gov This method involves the immobilization of a collection of different oligosaccharides onto a solid surface, such as a glass slide, in a spatially defined arrangement. nih.govnih.gov The array is then incubated with a sample containing a fluorescently labeled glycan-binding protein, and the binding events are detected by measuring fluorescence at each spot. nih.gov

This technology is particularly useful for rapidly screening interactions and determining the fine specificity of lectins and antibodies. nih.gov For instance, a Blood Group Antigen (BGA) glycan array can be used to simultaneously screen interactions with multiple blood group antigens. zbiotech.comzbiotech.com Such arrays allow researchers to evaluate the reactivity of antibodies and proteins to specific BGA glycans, which can be applied to determine blood type, assess donor compatibility, and investigate the roles of these antigens in disease. zbiotech.com Results can typically be obtained within a few hours using only a small sample volume. zbiotech.com

One common application is the analysis of lectin binding. The lectin from Helix pomatia (HPA), for example, is known to bind specifically to blood group A antigens. zbiotech.com When a BGA array is assayed with biotinylated HPA followed by a fluorescently labeled streptavidin, strong signals are observed on the spots corresponding to blood group A structures, confirming the binding interaction. zbiotech.com

Table 1: Example Data from a Blood Group Antigen (BGA) Glycan Array

Glycan on Array Binding Protein Relative Fluorescence Units (RFU) Interpretation
This compound Helix pomatia Lectin (HPA) 15,200 Strong Binding
Blood group B antigen Helix pomatia Lectin (HPA) 350 Negligible Binding
H antigen (Type 2) Helix pomatia Lectin (HPA) 410 Negligible Binding

Note: The RFU values are illustrative and represent typical results demonstrating binding specificity.

High-Performance Liquid Chromatography (HPLC) and Glycan Mapping

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and structural analysis of glycans. nih.gov When applied to oligosaccharides like the this compound, HPLC provides high-resolution separation, enabling the isolation of specific glycan structures from complex mixtures released from glycoproteins or glycolipids.

Glycan mapping by HPLC is a widely used analytical approach. nih.gov A multidimensional HPLC mapping method can be employed to identify glycan structures with high confidence. This involves sequentially separating fluorescently labeled glycans on different types of HPLC columns (e.g., size-fractionation, anion-exchange, and reversed-phase) and comparing their elution times with a database of known standards. nih.gov This method is powerful enough to discriminate between isomers, which can be challenging to differentiate using mass spectrometry alone. nih.gov

A two-dimensional HPLC map can be constructed by plotting the elution positions of glycans from two different columns, for example, a normal-phase (NP) column and a reversed-phase (RP) column. researchgate.net The positions are often converted into standardized units, such as glucose units (GU), to allow for comparison across different experiments and laboratories. researchgate.net By treating the unknown glycan with specific exoglycosidases (enzymes that cleave terminal sugar residues) and observing the shift in its position on the 2D map, its structure can be systematically deduced. researchgate.net

Table 2: Illustrative 2D-HPLC Mapping Data for Glycan Structural Analysis

Sample Treatment Elution Position (NP-Column, GU) Elution Position (RP-Column, R-value) Inferred Terminal Monosaccharide
Isolated Pentaose None 8.5 0.6 N/A
Isolated Pentaose α-N-Acetylgalactosaminidase 7.2 0.5 GalNAc

Note: Data is hypothetical, illustrating the principle of using exoglycosidase digestion to identify terminal residues based on shifts in HPLC elution positions.

Capillary Electrophoresis (CE) for Oligosaccharide Separation

Capillary Electrophoresis (CE) is a high-performance separation technique that utilizes a high-voltage electric field to separate charged molecules within a narrow capillary tube. nih.gov It offers high efficiency, resolution, and short analysis times, making it a valuable alternative and complement to HPLC for oligosaccharide analysis. nih.govhospitalhealthcare.com

In the context of glycan analysis, CE separates oligosaccharides based on their charge-to-mass ratio. To analyze neutral glycans like the this compound, they are typically derivatized with a charged, fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). This labeling allows for both electrophoretic mobility and sensitive detection by laser-induced fluorescence (LIF).

The technique provides excellent resolution, often capable of separating isomeric and anomeric glycan structures. youtube.com CE has been widely applied to the analysis of hemoglobin variants and glycated hemoglobin (HbA1c), demonstrating its power in separating complex protein glycoforms. hospitalhealthcare.comnih.gov This same principle of high-resolution separation is applied to the analysis of free oligosaccharides. The migration time of a specific glycan is highly reproducible, allowing for its identification by comparison to known standards or by inclusion of an internal standard. youtube.com

Table 3: Comparison of Analytical Performance: CE vs. HPLC for Glycan Analysis

Parameter Capillary Electrophoresis (CE) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on charge-to-mass ratio in an electric field Separation based on partitioning between mobile and stationary phases
Resolution Very high, can resolve isomers High, depends on column and conditions
Analysis Time Fast (minutes) Moderate (minutes to an hour)
Sample Volume Very small (nanoliters) Small (microliters)
Cost Lower operational costs compared to HPLC Higher operational and equipment costs

| Throughput | High, amenable to automation | High, with autosamplers |

Glycoproteomics and Glycolipidomics Approaches for Contextual Analysis

While methods like HPLC and CE analyze glycans after they have been cleaved from their parent molecules, glycoproteomics and glycolipidomics aim to study these glycans in their native context, attached to proteins and lipids. These "-omics" approaches provide crucial information about how and where the this compound is presented in biological systems.

Glycolipidomics often involves the extraction of lipids from cell membranes or tissues, followed by separation using techniques like thin-layer chromatography (TLC) or liquid chromatography. nih.gov The separated glycolipids can then be identified by immunostaining with specific antibodies or by mass spectrometry. nih.gov Studies on human thrombocytes have used this approach to characterize blood group A glycolipid antigens, revealing differences in expression between A1 and A2 blood subtypes. nih.gov Specifically, type 2 chain A glycolipids were observed to be diminished or absent in A2 individuals compared to A1 individuals. nih.gov

Glycoproteomics involves the enrichment and analysis of glycoproteins or glycopeptides. This typically includes digesting a protein mixture into peptides, enriching for the glycopeptides, and then analyzing them using liquid chromatography-mass spectrometry (LC-MS/MS). This approach can identify the specific protein carrying the glycan and the exact site of glycosylation. Blood group A reactive glycoproteins have been identified in the membranes of erythrocytes and thrombocytes. nih.govnih.gov For example, a major blood group A glycoprotein (B1211001) has been identified as a double band in the 130 kDa region in thrombocytes of A1 individuals. nih.gov

These contextual analyses are vital because the biological function of the Blood group A antigen is heavily dependent on the scaffold (protein or lipid) upon which it is displayed. uwyo.eduglycopedia.eu

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Glycan Detection

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific plate-based immunoassay used for the detection and quantification of antigens or antibodies. clevelandclinic.orgcellsignal.com ELISAs have been developed for the detection of substances carrying blood group A specificity. nih.gov

A common format is the competitive ELISA. In this setup, a microplate is coated with an anti-A antibody. nih.gov The sample to be tested is mixed with a known amount of an enzyme-conjugated A antigen (e.g., the A trisaccharide conjugated to horseradish peroxidase). This mixture is then added to the wells. The A antigen in the sample competes with the enzyme-conjugated A antigen for binding to the limited number of antibody sites on the plate. nih.gov After washing, a substrate is added that produces a colored product in the presence of the enzyme. The amount of color is inversely proportional to the concentration of A antigen in the original sample. A reference curve is constructed using known quantities of the A antigen to allow for quantification. nih.gov

Another approach is a cell surface ELISA, which has been shown to be 20-40 times more sensitive than the traditional hemagglutination test for detecting anti-A and anti-B antibodies. nih.gov In this method, erythrocyte membranes are immobilized on the plate to act as the solid-phase antigen. nih.gov

The sandwich ELISA format is also widely used due to its high specificity and sensitivity, as it uses two different antibodies (a capture antibody and a detection antibody) to bind to the target antigen. thermofisher.com The development of monoclonal antibodies specific for the this compound has been instrumental in creating reliable and robust ELISA kits for its detection in various biological fluids. nih.gov

Comparative Glycosylation and Evolutionary Aspects

Interspecies Variations in A Antigen Expression and Glycosylation Pathways

The expression of ABH histo-blood group antigens is not confined to humans. Antigens of the human ABO system are also found in apes and Old World monkeys, indicating a shared evolutionary origin. wikipedia.org However, the distribution and form of these antigens exhibit considerable variation across species. While in humans and great apes, ABH antigens are prominently displayed on the surface of erythrocytes, in more evolutionarily distant animals, they are primarily found in tissues and bodily fluids. plos.org

Studies on New World Monkeys, such as Aotus infulatus, Callithrix jacchus, Sapajus apella, and Saimiri sciureus, have detailed the tissue-specific expression of A, B, and H antigens. plos.org These investigations show that while the general tissue distribution is similar to the human model, there are notable differences, particularly in organs of endodermal origin with secretory functions. plos.org This suggests species-specific regulation of the glycosyltransferase enzymes responsible for antigen synthesis. For instance, the expression of the A antigen relies on a specific α-1,3-N-acetylgalactosaminyltransferase. The presence and activity of this enzyme, along with the precursor H antigen, dictates whether the A antigen is expressed.

Furthermore, the underlying precursor chains for ABH antigens can vary. At least four types of precursor chains are known, which can be modified by fucosyltransferases (like FUT1 and FUT2) to create the H antigen, the immediate precursor for the A and B antigens. plos.org The presence and tissue-specificity of these fucosyltransferases also differ between species, adding another layer of variation to A antigen expression. For example, the inactivation of the α1,3galactosyltransferase gene in Old World monkeys, apes, and humans prevents the synthesis of the α-gal epitope, a structure common in other mammals. nih.gov This evolutionary event represents a significant divergence in glycosylation pathways.

The glycosylation of proteins is also species-specific and can vary even between different cell lines within a species. contentstack.com This highlights that the machinery responsible for building glycan structures, including the A antigen, is subject to evolutionary pressures that lead to observable interspecies differences.

Interspecies Presence of ABO Antigens
Species GroupABO Antigens PresentPrimary LocationReference
Humans & Great ApesA, B, OErythrocytes, Tissues, Secretions plos.org
Old World MonkeysA, B, OErythrocytes, Tissues, Secretions wikipedia.org
New World MonkeysA, B, HTissues, Secretions (not typically on erythrocytes) plos.org
Non-Primate MammalsStructures analogous to A/B antigens can be presentTissues, Secretions nih.gov

Polymorphism in Glycosyltransferase Genes and Resultant Glycan Phenotypes

The ABO blood group system is a prime example of human polymorphism, driven by variations in the ABO gene located on chromosome 9. nih.gov This gene encodes the glycosyltransferase that synthesizes the A and B antigens from the H antigen precursor. nih.govyoutube.com The A allele encodes an α-1,3-N-acetylgalactosaminyltransferase, while the B allele encodes an α-1,3-galactosyltransferase. youtube.com The functional difference between the A and B transferases stems from just four amino acid substitutions. nih.govyoutube.com The O allele typically contains a frameshift mutation (a deletion of guanine-258) that results in a non-functional protein, leaving the H antigen unmodified. nih.govyoutube.com

The ABO system is highly polymorphic, with over 200 alleles described. ashpublications.org This genetic diversity leads to a variety of glycan phenotypes. For example, within the A blood type, there are numerous subgroups, with A1 and A2 being the most common. wikipedia.org The A1 transferase is more efficient than the A2 transferase, resulting in a higher density of A antigens on the cell surface. These quantitative differences in antigen expression can have clinical significance. Studies have identified discrepancies between ABO genotypes predicted by common single nucleotide polymorphism (SNV) algorithms and the actual glycan phenotypes detected on red blood cells, occurring in about 4.4% of individuals. ashpublications.org These discrepancies often involve a lower density of the A glycan, suggesting the presence of less efficient A-transferase variants. ashpublications.org

Mutations in the ABO gene can lead to a wide range of weak A or B phenotypes. For instance, specific nucleotide substitutions in the gene's regulatory regions can decrease transcription, leading to reduced A-antigen expression in A3 subgroups. nih.gov Other mutations can alter the enzyme's catalytic efficiency or stability, resulting in weak A (like Ael) or B (like Bel) phenotypes. nih.gov This extensive polymorphism at the ABO locus underscores the complex relationship between genotype and the final glycan structure presented on the cell surface.

Key Alleles of the ABO Gene and their Glycan Phenotype
AlleleEnzyme ProductResultant Antigen (Phenotype)Reference
A1Highly efficient α-1,3-N-acetylgalactosaminyltransferaseHigh density of A antigen wikipedia.org
A2Less efficient α-1,3-N-acetylgalactosaminyltransferaseLower density of A antigen wikipedia.org
Bα-1,3-galactosyltransferaseB antigen youtube.com
ONon-functional protein (typically due to frameshift)H antigen (unmodified) nih.govyoutube.com
Other variants (e.g., A3, Ael)Enzymes with varying degrees of reduced activityWeak A antigen expression nih.gov

Evolutionary Conservation and Divergence of A Antigen Structures

The ABO polymorphism is not a recent human phenomenon but an ancient genetic legacy. medium.comsmithsonianmag.com Comparative studies across primate species have revealed that the A/B polymorphism has been maintained for at least 20 million years. nih.gov This long-term persistence, known as balancing selection, suggests that the diversity in blood groups has been evolutionarily advantageous. nih.gov Humans and gibbons, for example, inherited the A and B alleles from a common ancestor. nih.gov

While the fundamental A and B antigen structures are conserved across many primate species, the O alleles, which represent a loss of function, have arisen independently in different lineages through distinct mutations. nih.gov This indicates a recurring evolutionary trend towards the loss of A and/or B antigen expression.

The conservation of the core A antigen structure is remarkable, yet there is also evidence of divergence. The underlying glycan chains to which the A antigen is attached can vary. glycopedia.eu For instance, the A antigen can be built upon type 1, 2, 3, or 4 precursor chains, with type 2 being the most common on red blood cells. nih.govnih.gov The expression of these different precursor chains is controlled by other sets of glycosyltransferase genes, which are also subject to evolutionary change.

A significant point of divergence in vertebrate glycosylation is the loss of the ability to synthesize the Galα1-3Galβ1-4GlcNAc-R (α-Gal) epitope in Old World primates, including humans. nih.gov This was caused by the inactivation of the α1,3galactosyltransferase gene. nih.gov This event created a major glycan difference between Old World and New World monkeys and other mammals, effectively forming an "interspecies blood group". nih.gov The A and B antigens are structurally related to other carbohydrate antigens, and the evolution of the enzymes that synthesize them is a complex story of gene duplication and divergence.

Impact of Glycosylation on Host-Pathogen Co-evolution

The glycans on a host's cell surfaces, including the blood group A antigen, are often exploited by pathogens as attachment sites or receptors for entry. nih.govnih.gov This creates a strong selective pressure that drives the evolution of both host glycans and pathogen binding proteins in a dynamic "arms race". nih.govnih.gov

The ABO blood group is a classic example of this co-evolutionary process. An individual's ABO phenotype can influence their susceptibility to a range of infectious diseases. For example, some strains of norovirus, a major cause of gastroenteritis, bind specifically to certain histo-blood group antigens (HBGAs). frontiersin.orgnih.gov Strains of Norwalk virus (a GI.1 norovirus) can bind to the A antigen, and an individual's susceptibility to infection can depend on their ABO and secretor status (whether they secrete HBGAs into body fluids). nih.govresearchgate.net Similarly, the bacterium Helicobacter pylori, a primary cause of peptic ulcers and gastric cancer, can adhere to gastric epithelial cells using blood group antigens as receptors. nih.govnih.gov

The pressure exerted by pathogens is thought to be a major reason for the maintenance of ABO polymorphism in the human population. nih.gov For instance, individuals with blood group O may be more susceptible to H. pylori infection, while individuals with blood group A may be more susceptible to other pathogens. nih.govnih.gov This frequency-dependent selection, where a rare blood type might have a survival advantage during an epidemic, could help maintain all blood types within the population over long evolutionary timescales. The composition of H. pylori strains has even been observed to co-evolve with the ABO frequencies in human populations. nih.gov

This constant interaction, where pathogens adapt to bind to prevalent host glycans and hosts evolve to modify these glycans to evade infection, is a powerful engine of molecular evolution, with the blood group A antigen playing a central role. nih.govbmbreports.org

Pathogens with Known Interactions with Blood Group A Antigen
PathogenDiseaseNature of InteractionReference
Norovirus (some strains)GastroenteritisBinds to A antigen on mucosal surfaces as a receptor for attachment. frontiersin.orgnih.govresearchgate.net
Helicobacter pyloriPeptic ulcers, GastritisAdheres to A antigen on gastric epithelial cells. nih.govnih.gov

Future Directions and Emerging Research Avenues

Advanced Glycoengineering Strategies for Glycan Modification

Glycoengineering offers powerful tools for the precise modification of glycans, enabling detailed studies of their structure-function relationships. Future research will increasingly rely on these strategies to manipulate the presentation of the blood group A antigen and to generate novel therapeutic and research agents.

Genetic engineering of cell lines, such as Chinese Hamster Ovary (CHO) cells, has been a cornerstone of this approach. By knocking in or knocking out specific glycosyltransferases, researchers can produce cell lines that display defined glycan structures. nih.gov For instance, CHO cells have been engineered to produce mucin-type fusion proteins carrying the blood group A determinant on specific O-glycan core chains. oup.com This allows for the production of well-defined glycoproteins that can be used to probe the biological functions of the A antigen in a controlled manner, examining how the underlying core chain and protein carrier influence its recognition and activity. oup.com

Furthermore, glycoengineering strategies are being explored to modify cell-derived therapeutic vesicles and even to convert the blood type of tissues and organs. nih.gov This has significant implications for regenerative medicine and transplantation, where the expression of ABO antigens is a major barrier. These advanced techniques provide a platform to create customized glycan structures for fundamental research and potential clinical applications. nih.govnih.gov

Development of Novel Glycan-Based Probes and Biosensors

The development of sensitive and specific probes and biosensors is crucial for detecting and characterizing the blood group A antigen in complex biological samples. Research in this area is focused on moving beyond traditional antibody-based methods to more sophisticated, high-throughput platforms.

Historically, plant lectins were among the first tools used to identify human blood group antigens. nih.gov This principle has been modernized in the form of lectin microarrays . These arrays, containing dozens of different lectins with varied glycan-binding specificities, can rapidly analyze the glycan signatures on the surface of cells like red blood cells (RBCs). ashpublications.org This technology allows for the differentiation of not only major ABO blood groups but also more subtle variations and subgroups that are not easily distinguished by standard serology. ashpublications.org

Another powerful tool is the glycan microarray . These arrays feature a collection of synthetic or purified glycans, including the blood group A antigen, immobilized on a surface. They are used to profile the binding specificity of antibodies and other glycan-binding proteins in biological fluids like serum. acs.org Multiplex assays have been developed for these platforms, enabling the simultaneous detection of different antibody isotypes (e.g., IgA, IgG, IgM) that bind to the A antigen, which is critical for applications in transfusion and transplantation medicine. acs.org The creation of these probes is facilitated by the chemical synthesis of glycan structures like the blood group H antigen pentaose type 2, which can then be conjugated to reporter molecules such as biotin (B1667282) or fluorescein. elicityl-oligotech.comelicityl-oligotech.com

Probe/Biosensor Type Principle of Operation Application in Blood Group A Antigen Research References
Lectin Microarray An array of immobilized lectins with different specificities are used to bind and detect glycans from a sample.Rapidly analyzes and distinguishes unique glycan signatures of ABO blood groups on red blood cell glycoproteins. ashpublications.org
Glycan Microarray An array of immobilized glycans (including A antigen) is used to detect and profile glycan-binding proteins (e.g., antibodies) from a sample.High-throughput profiling of serum anti-glycan antibody repertoires (IgG, IgM, IgA) relevant to transfusion and transplantation. acs.org
Monoclonal Antibodies (mAbs) Highly specific antibodies that recognize and bind to a single epitope on the glycan structure.Used in traditional blood typing, immunoaffinity matrices, and as probes to identify A antigen expression on cells and tissues. oup.comnih.gov
Conjugated Glycans Synthetic glycans (e.g., blood group H antigen precursor) linked to reporter molecules like biotin or fluorescein.Used as tools in various binding assays and to develop more complex probes. elicityl-oligotech.comelicityl-oligotech.com

Systems Glycobiology Approaches to Understand Glycan Networks

The function of the blood group A antigen is not determined in isolation but is influenced by a complex network of interactions with other glycans, proteins, and lipids. Systems glycobiology aims to understand these networks holistically, moving from the study of individual components to the analysis of the entire system.

The synthesis of the A antigen itself is part of a complex biosynthetic pathway. glycopedia.eu It is built upon a precursor H antigen, which in turn can be added to various core chains on both glycoproteins and glycolipids. glycopedia.eunih.gov The expression and final structure depend on the coordinated action of multiple glycosyltransferases. nih.gov

Lectin microarrays are a key technology in systems glycobiology. By providing a broad profile of the entire "glycome" on a cell surface, they offer a systems-level view of how the expression of the A antigen correlates with changes in other glycan structures. ashpublications.org For example, analysis using these arrays has shown that the presence of A and B antigens is associated with an increase in the complexity of other terminal glycans and branching polylactosamine moieties. ashpublications.org This approach allows researchers to generate predictive models of complex ABO phenotypes and understand the broader glycan signature associated with a particular blood type, which is often an oversimplification when viewed through serology alone. ashpublications.org

Integration with Omics Technologies (Genomics, Proteomics)

The integration of multiple "omics" technologies is revolutionizing our understanding of the molecular basis of the ABO blood group system. By combining genomics, transcriptomics, and proteomics, researchers can connect genetic variations to their functional consequences at the protein and cellular levels. nih.gov

Genomics focuses on the ABO gene itself, identifying the specific single nucleotide polymorphisms (SNPs) that determine whether an individual expresses the A, B, or O phenotype. researchgate.net Genome-wide association studies (GWAS) have further linked genetic regions associated with the ABO gene to susceptibility for various conditions. medscape.com

Transcriptomics , which measures gene expression (mRNA levels), can reveal how the expression of the ABO gene and other related glycosyltransferases varies in different tissues or in response to disease. medscape.commdpi.com

Proteomics allows for the identification and quantification of the actual protein products, such as the A-transferase enzyme, and can map the distribution of the final blood group A antigen on various cell surface proteins. ahajournals.org

This multi-omics approach has been instrumental in elucidating the molecular identity of rare blood groups and in linking blood type to disease susceptibility. nih.govmedscape.com By integrating these large-scale datasets, researchers can build a comprehensive picture of the flow of information from the gene to the final glycan structure and its functional impact. nih.gov

Omics Technology Focus of Study Application to Blood Group A Antigen Research References
Genomics DNA sequenceIdentifies alleles of the ABO gene that code for the A-transferase. Links genetic variants to disease susceptibility via GWAS. nih.govresearchgate.netmedscape.com
Transcriptomics mRNA expressionMeasures the expression levels of the ABO gene and other glycosyltransferases in different cells and tissues. medscape.commdpi.com
Proteomics Protein expression and functionQuantifies the A-transferase enzyme and identifies the specific glycoproteins that carry the A antigen on the cell surface. ahajournals.orgnih.gov
Multi-omics Integration Combined analysisConnects genetic information to gene expression and protein function to provide a systems-level understanding of the ABO phenotype. nih.govmedscape.comnih.gov

Role in Mechanistic Understanding of Disease Pathogenesis (Non-Clinical, Fundamental Research)

Fundamental research continues to uncover the mechanistic roles of the blood group A antigen in the pathogenesis of various human diseases, independent of its role in transfusion medicine. These histo-blood group antigens act as recognition motifs and can modulate the function of the proteins and lipids they are attached to. nih.gov

One of the most studied areas is the role of the A antigen in infectious diseases. Certain pathogens have evolved to use histo-blood group antigens as receptors for attachment to host cells. nih.gov For example, while norovirus preferentially binds to individuals with the O phenotype, susceptibility to other pathogens like Pseudomonas aeruginosa has been linked to blood type A. nih.govnih.gov Similarly, the prevalence of Helicobacter pylori infection has been found to be higher in individuals with blood group A, which may contribute to the observed higher risk of gastric cancer in this group. nih.gov

In cardiovascular disease, the A antigen is expressed on key platelet glycoproteins and on von Willebrand Factor (VWF), a critical protein in blood clotting. ahajournals.orgnih.gov The presence of the A antigen on VWF can influence its circulating levels and activity, potentially contributing to the increased risk of thrombotic events in individuals with non-O blood types. ahajournals.orgnih.gov The antigen's expression on platelet surfaces may also directly affect platelet function and aggregation during the formation of arterial thrombi. ahajournals.org These non-clinical studies are vital for understanding the fundamental biological consequences of ABO blood group polymorphism. nih.gov

Disease Area Proposed Non-Clinical Mechanism Involving Blood Group A Antigen References
Infectious Disease Serves as a cell-surface receptor for pathogen attachment (e.g., P. aeruginosa). Association with higher rates of H. pylori infection. nih.govnih.gov
Cancer Association with increased risk of certain cancers (e.g., gastric, nasopharyngeal), potentially linked to altered cell signaling or inflammatory responses. nih.gov
Cardiovascular Disease Modification of von Willebrand Factor (VWF), affecting its levels and activity. Expression on platelet glycoproteins may influence platelet aggregation and thrombosis. ahajournals.orgnih.gov

Q & A

Q. What structural characterization methods are recommended for confirming the oligosaccharide sequence of Blood group A antigen pentaose type 2?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve the anomeric configurations (e.g., α1-3 vs. β1-4 glycosidic linkages) and mass spectrometry (MS) for molecular weight validation (853.76 Da). Comparative analysis with reference databases (e.g., Elicityl’s glycan libraries) can verify structural integrity .
  • Key Data : The sequence is defined as GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal, with distinct glycosidic bonds critical for antigen specificity .

Q. How does this compound differ structurally from H antigen pentaose type 2?

  • Analysis : The A antigen includes an additional α1-3-linked N-acetylgalactosamine (GalNAc) residue on the H antigen’s core structure (Fucα1-2Galβ1-4GlcNAcβ1-3Galβ1-4Glc). This modification determines ABO blood group specificity and antibody recognition .

Q. What enzymatic pathways are involved in the biosynthesis of this compound?

  • Experimental Design : Use FUT1 (α1-2 fucosyltransferase) and GTA (α1-3-N-acetylgalactosaminyltransferase) knockout cell lines to validate enzymatic steps. Glycosyltransferase activity assays with UDP-GalNAc as a substrate can quantify reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antigen binding affinities for this compound?

  • Data Contradiction Analysis : Discrepancies may arise from variations in conjugate formats (e.g., free oligosaccharide vs. BSA-linked). Standardize assays using SPR (Surface Plasmon Resonance) with immobilized antigen (e.g., biotinylated pentaose type 2) and control for buffer conditions (pH, ionic strength) to ensure reproducibility .

Q. What strategies are effective for synthesizing this compound with high stereochemical purity?

  • Synthesis Challenges : Enzymatic synthesis using recombinant glycosyltransferases (e.g., GTA) minimizes side products. Chemoenzymatic approaches, such as click chemistry (e.g., propargyl-functionalized intermediates), enable site-specific modifications for downstream applications (e.g., glycan arrays) .

Q. How do FUT2 polymorphisms impact the expression of this compound in secretory vs. non-secretor individuals?

  • Experimental Approach : Perform genotyping (e.g., PCR for FUT2 SNPs) and correlate with antigen expression in mucosal tissues using immunohistochemistry. Non-secretors (FUT2-null) lack α1-2 fucosylation, preventing H antigen formation, a prerequisite for A antigen synthesis .

Q. What functional assays are suitable for studying host-pathogen interactions involving this compound?

  • Methodology : Use glycan microarrays with A antigen pentaose type 2 conjugated to fluorescent probes (e.g., FITC) to screen pathogen adhesins (e.g., Helicobacter pylori BabA). Competitive inhibition assays with free oligosaccharides quantify binding specificity .

Technical Notes

  • Avoiding Commercial Bias : Refer to academic databases (e.g., GlyTouCan) rather than vendor-specific platforms (e.g., Benchchem) for structural validation .
  • Data Reproducibility : Document glycosidic linkage analysis (e.g., methylation-GC/MS) and provide raw NMR/MS spectra in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.